Ethyl 4-chloro-2-fluorobenzoylformate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-2-fluorobenzoylformate can be synthesized through the esterification of 4-chloro-2-fluorobenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde derivatives.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Scientific Research Applications
Ethyl 4-chloro-2-fluorobenzoylformate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals . In medicinal chemistry, it is used to develop novel compounds with potential therapeutic applications . Additionally, it is employed in the synthesis of fluorinated compounds, which are valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-fluorobenzoylformate involves its ability to act as an electrophile in various chemical reactions . The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity towards nucleophiles . This reactivity is exploited in the synthesis of complex organic molecules, where it serves as an intermediate .
Comparison with Similar Compounds
Ethyl 4-chlorobenzoylformate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Ethyl 2-fluorobenzoylformate: Lacks the chlorine atom, affecting its reactivity and selectivity in chemical reactions.
Ethyl 4-bromo-2-fluorobenzoylformate: Contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: Ethyl 4-chloro-2-fluorobenzoylformate is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and versatility in organic synthesis . This dual substitution allows for a broader range of chemical transformations compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRAMEBZOXFRRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641285 |
Source
|
Record name | Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228998-72-9 |
Source
|
Record name | Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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